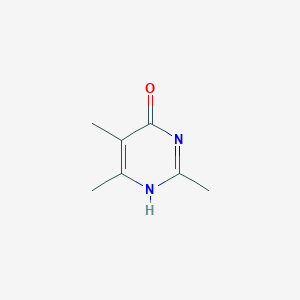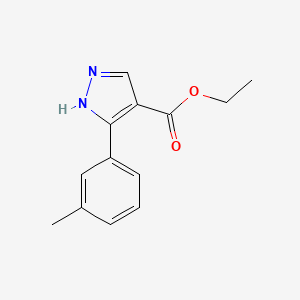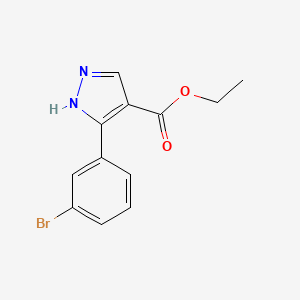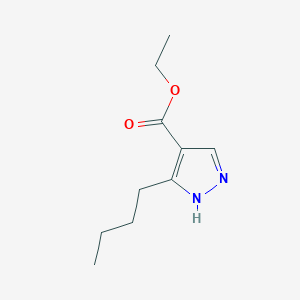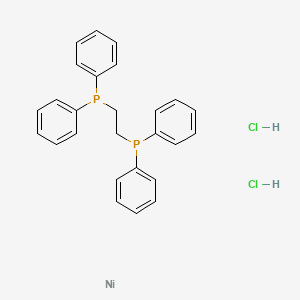
2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride is a coordination compound that features nickel as the central metal atom coordinated with two diphenylphosphanylethyl(diphenyl)phosphane ligands. This compound is known for its applications in catalysis and coordination chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride typically involves the reaction of nickel(II) chloride with 2-Diphenylphosphanylethyl(diphenyl)phosphane in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The phosphine ligands can be substituted with other ligands such as carbon monoxide or nitrogen-based ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base such as triethylamine to facilitate the exchange of ligands.
Major Products
The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments, which can be characterized by techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy.
科学研究应用
2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological systems as a model for nickel-containing enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride exerts its effects involves the coordination of the nickel center with various substrates. The phosphine ligands stabilize the nickel center and facilitate the activation of substrates through oxidative addition, reductive elimination, and ligand exchange processes. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
Bis(diphenylphosphino)methane: Another related ligand with similar applications in catalysis.
Uniqueness
2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride is unique due to its specific coordination environment and the electronic properties imparted by the diphenylphosphanylethyl(diphenyl)phosphane ligands. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
属性
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYFXKKIJYNRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
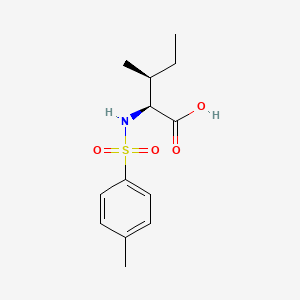
![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)
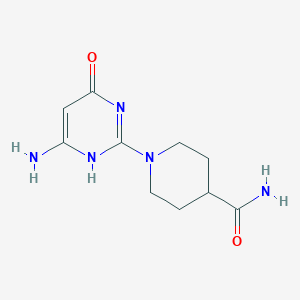


![ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825731.png)
![3-cyclopropyl-2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825741.png)
![ethyl 2-(cyclopropylmethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825747.png)
![(1R,2S)-2-[(4-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7825752.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7825756.png)
